molecular formula C16H13FN2O2 B5887242 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione

Katalognummer B5887242
Molekulargewicht: 284.28 g/mol
InChI-Schlüssel: QDUKZEUXUCGCGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione, also known as ABT-639, is a small molecule antagonist of the T-type calcium channel. It has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cancer.

Wirkmechanismus

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione acts as an antagonist of the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. By blocking the T-type calcium channel, this compound reduces the influx of calcium ions into cells, which can lead to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of seizure activity, the reduction of pain behavior, and the inhibition of tumor cell growth. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione is its specificity for the T-type calcium channel, which allows for more targeted effects on neuronal excitability and neurotransmitter release. However, one limitation of this compound is its potential off-target effects, which may limit its therapeutic potential in certain diseases.

Zukünftige Richtungen

There are several future directions for research on 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione, including the development of more potent and selective T-type calcium channel antagonists, the investigation of this compound in combination with other drugs for the treatment of various diseases, and the exploration of the potential role of this compound in other physiological processes beyond neuronal excitability and neurotransmitter release. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.

Synthesemethoden

The synthesis of 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-fluorobenzylamine, which is then reacted with methyl anthranilate to form an intermediate compound. The final step involves the cyclization of the intermediate compound to form this compound.

Wissenschaftliche Forschungsanwendungen

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications in various diseases. In epilepsy, this compound has been shown to reduce seizure activity in animal models. In neuropathic pain, this compound has been shown to reduce pain behavior in animal models. In cancer, this compound has been shown to inhibit the growth of tumor cells in vitro.

Eigenschaften

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-methylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-18-15(20)12-7-3-5-9-14(12)19(16(18)21)10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUKZEUXUCGCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.